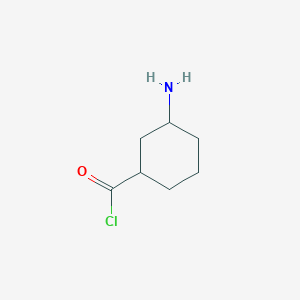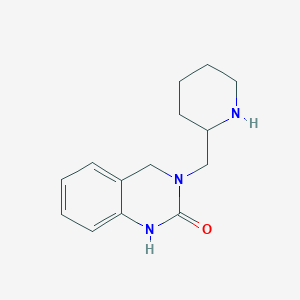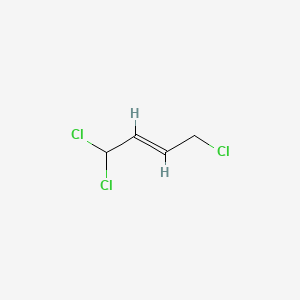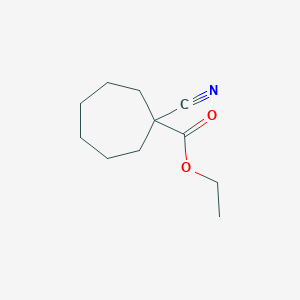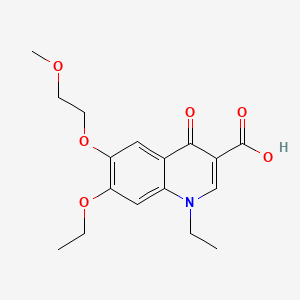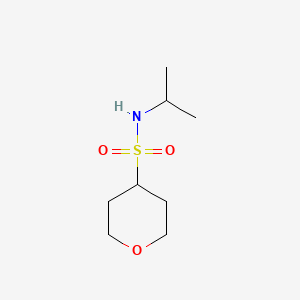
1,2,8-Trichlorodibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,8-Trichlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety . These compounds are known for their environmental persistence and potential toxic effects. This compound is particularly notable for its presence as an impurity in various industrial processes and products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,8-Trichlorodibenzofuran can be synthesized through the chlorination of dibenzofuran. This process typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures . The reaction conditions must be carefully controlled to ensure the selective chlorination at the 1, 2, and 8 positions on the dibenzofuran ring.
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature. it can be produced inadvertently during the manufacture of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and during the incineration of chlorine-containing materials . These processes often result in the formation of various polychlorinated dibenzofurans as by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,8-Trichlorodibenzofuran undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This can result in the removal of chlorine atoms, forming less chlorinated dibenzofurans.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions include various hydroxylated, alkylated, and dechlorinated derivatives of this compound .
Applications De Recherche Scientifique
1,2,8-Trichlorodibenzofuran has been studied extensively for its environmental and toxicological effects. It is used as a model compound in research to understand the behavior and impact of polychlorinated dibenzofurans in the environment . Additionally, it has applications in:
Chemistry: Used in studies of reaction mechanisms and the development of analytical methods for detecting polychlorinated compounds.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential toxic effects on human health, including carcinogenicity and immunotoxicity.
Mécanisme D'action
1,2,8-Trichlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). This receptor is a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism . Upon binding to AhR, this compound can induce the expression of enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics. This interaction can lead to various toxic effects, including disruption of endocrine function and promotion of carcinogenesis .
Comparaison Avec Des Composés Similaires
1,2,8-Trichlorodibenzofuran is part of a larger family of polychlorinated dibenzofurans, which includes compounds with varying numbers and positions of chlorine atoms. Some similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Known for its high toxicity and environmental persistence.
1,2,3,4-Tetrachlorodibenzofuran: Another toxic congener with similar properties.
2,4,8-Trichlorodibenzofuran: Shares similar chemical properties but differs in the position of chlorine atoms.
This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects .
Propriétés
Numéro CAS |
83704-34-1 |
|---|---|
Formule moléculaire |
C12H5Cl3O |
Poids moléculaire |
271.5 g/mol |
Nom IUPAC |
1,2,8-trichlorodibenzofuran |
InChI |
InChI=1S/C12H5Cl3O/c13-6-1-3-9-7(5-6)11-10(16-9)4-2-8(14)12(11)15/h1-5H |
Clé InChI |
UYIGPSPCOXGBCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C3=C(O2)C=CC(=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Chlorobenzo[d]thiazol-2-yl)methanol](/img/structure/B13951676.png)

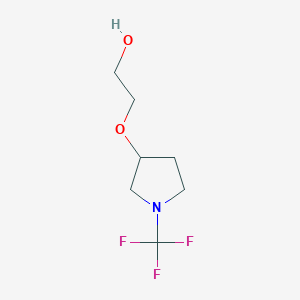
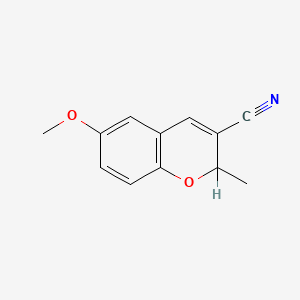
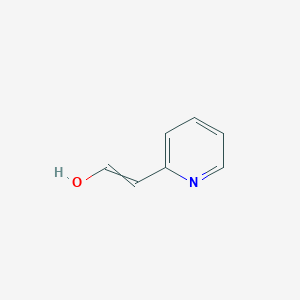

![Benzoic acid, 5-bromo-2-[[[(2-phenylacetyl)amino]thioxomethyl]amino]-](/img/structure/B13951697.png)
![3-Isopropyl-2H-benzo[b][1,4]oxazine](/img/structure/B13951700.png)
